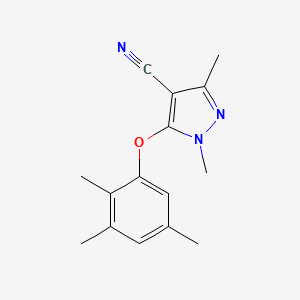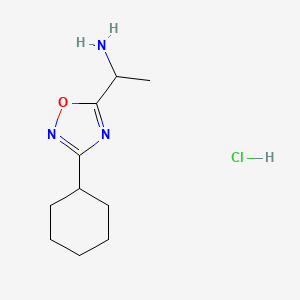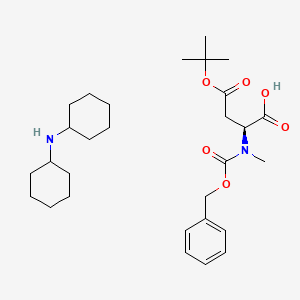
4-(Methylamino)piperidine-4-carbonitrile
Overview
Description
4-(Methylamino)piperidine-4-carbonitrile is a compound with the CAS Number: 1251212-32-4 . It has a molecular weight of 139.2 and its IUPAC name is 4-(methylamino)-4-piperidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)piperidine-4-carbonitrile is 1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Methylamino)piperidine-4-carbonitrile is an oil at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Methylamino)piperidine-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For example, it is used in the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, as demonstrated by Bararjanian et al. (2010) in their study of the three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate (Bararjanian, Balalaie, Rominger, & Barouti, 2010). This synthesis process is crucial for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Anticancer Activity
Recent studies have shown that derivatives of 4-(Methylamino)piperidine-4-carbonitrile exhibit antimicrobial and anticancer properties. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Bhat & Begum, 2021). Additionally, Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with significant anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Molecular Docking and Drug Design
The use of 4-(Methylamino)piperidine-4-carbonitrile derivatives in molecular docking and drug design is another crucial application. El-Agrody et al. (2021) synthesized a compound using this derivative and performed molecular docking studies to understand its interaction with DNA methyltransferase 1, indicating its potential in drug development (El Gaafary et al., 2021).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, 4-(Methylamino)piperidine-4-carbonitrile is used to create a variety of novel compounds. Svoboda and Paleček (1995) utilized it for preparing compounds like 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, highlighting its versatility in organic synthesis (Svoboda & Paleček, 1995).
properties
IUPAC Name |
4-(methylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJNBBSYXERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)



![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)